molecular formula C14H22ClNO3 B1397657 4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride CAS No. 1220036-75-8

4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride

Cat. No. B1397657
M. Wt: 287.78 g/mol
InChI Key: HVJBDBFHZLPLPB-UHFFFAOYSA-N
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Description

“4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride” is a chemical compound with the molecular formula C14H22ClNO3 . It has an average mass of 287.782 Da and a monoisotopic mass of 287.128815 Da . The CAS number for this compound is 1220036-75-8 .


Molecular Structure Analysis

The molecular structure of “4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride” consists of 14 carbon atoms, 22 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 chlorine atom . For a detailed structural analysis, it would be beneficial to refer to a specialized chemical structure database or software .


Chemical Reactions Analysis

The specific chemical reactions involving “4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride” are not provided in the search results. For detailed information on its reactivity and involved chemical reactions, specialized chemical literature or databases should be consulted .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride” are not explicitly mentioned in the search results. For a comprehensive analysis of its properties, it would be beneficial to refer to a specialized chemical database or literature .

Scientific Research Applications

  • Selective Oxidation and Sonocatalysis

    • Field : Chemistry
    • Application : This research investigates the sonocatalytic activity of porous carbonaceous materials for the selective oxidation of 4-Hydroxy-3,5-dimethoxybenzyl alcohol .
    • Method : The researchers synthesized diverse carbons using a hard-template technique and subjected them to sonication at frequencies of 22, 100, 500, and 800 kHz with a 50% amplitude .
    • Results : The sonochemical reaction catalytic tests considerably increased the catalytic activity of C-meso (non-doped mesoporous carbon material). The scavenger test showed a radical formation when this catalyst was used .
  • Monolayer Formation

    • Field : Nano Research
    • Application : The research introduces the 3,4-dimethoxybenzyl group as a protective group for the thiol moiety, which increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation .
    • Method : The protective group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) .
    • Results : For a series of substituted terphenylthiols as model systems, it could be demonstrated by using ellipsometry, infrared-reflection absorption spectroscopy, and scanning-tunneling microscopy that the resulting SAMs have the same structure and quality as the ones obtained from the respective unprotected thiols .

properties

IUPAC Name

4-[(3,5-dimethoxyphenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3.ClH/c1-16-13-7-11(8-14(9-13)17-2)10-18-12-3-5-15-6-4-12;/h7-9,12,15H,3-6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJBDBFHZLPLPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COC2CCNCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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